molecular formula C10H13N3O3S B2953267 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034327-80-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2953267
CAS No.: 2034327-80-3
M. Wt: 255.29
InChI Key: JIRSVJLPTWFFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and an ethyl-linked methanesulfonamide group.

This compound’s structural motifs are common in medicinal chemistry, where pyrazole and furan derivatives are explored for antimicrobial, anti-inflammatory, and kinase-inhibitory activities . The methanesulfonamide group is a pharmacophore frequently used to improve metabolic stability and solubility in drug candidates .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-17(14,15)12-4-5-13-8-9(7-11-13)10-3-2-6-16-10/h2-3,6-8,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRSVJLPTWFFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is an organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a methanesulfonamide group. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S with a molecular weight of approximately 286.33 g/mol. The structural components suggest diverse biological interactions, particularly with protein kinases involved in cancer signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Furan Moiety : The furan ring is incorporated via cyclization reactions.
  • Attachment of the Methanesulfonamide Group : This step often involves nucleophilic substitution reactions.

Key reaction conditions include controlled temperature and pH, with solvents like dichloromethane or methanol used to optimize yields. Catalysts such as DMAP can enhance reaction rates.

Antitumor Activity

This compound exhibits notable antitumor properties. It primarily acts by inhibiting specific protein kinases, which are crucial for cancer cell proliferation and survival.

Mechanism of Action :

  • Inhibition of BRAF(V600E) and EGFR pathways has been documented for similar pyrazole derivatives .
  • The compound modulates allosteric sites on target proteins, effectively altering their activity.

Anti-inflammatory Effects

Research indicates that compounds within this chemical class also display anti-inflammatory properties. Pyrazole derivatives have shown efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that derivatives similar to this compound exhibit significant inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a derivative was shown to reduce cell viability by over 70% at concentrations of 10 µM .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications to the furan or pyrazole rings can enhance biological activity. Substituents that increase hydrophobicity or electron density on these rings tend to improve potency against cancer cell lines .
  • Animal Models : In vivo studies using mouse models have shown that similar compounds can significantly reduce tumor size when administered at doses ranging from 5 to 20 mg/kg . These findings support the potential for clinical applications in cancer therapy.

Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits key protein kinases; effective against various cancer cell lines
Anti-inflammatoryReduces inflammation through COX inhibition
AntibacterialSome derivatives exhibit antibacterial properties against specific pathogens

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
Target Compound : N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide C₁₀H₁₄N₄O₃S* ~300 (estimated) Pyrazole, furan, methanesulfonamide Potential kinase inhibition, solubility
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide C₁₇H₂₀N₆O₃S 388.4 Imidazo-pyrazole, trimethylpyrazole-sulfonamide Higher molecular weight, possible enhanced binding affinity
N-(4-(2-Hydroxy-3-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)amino)propoxy)phenyl)methanesulfonamide C₂₂H₂₇N₅O₅S 497.55 Methanesulfonamide, imidazole, hydroxypropoxy Cardiovascular applications (e.g., ersentilide)
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide C₂₀H₂₃N₃O₂S 369.5 Acetamide, isopropylthio Lipophilic substituent may affect membrane permeability
N-(4-Formylphenyl)methanesulfonamide (USP Sotalol Related Compound A) C₈H₉NO₃S 199.22 Methanesulfonamide, formyl group Pharmacopeial reference standard

*Estimated based on structural analogy.

Functional Group Analysis

  • Methanesulfonamide vs. Acetamide : The target compound’s methanesulfonamide group (CH₃SO₂NH₂) confers higher polarity and acidity compared to the acetamide group (CH₃CONH₂) in the isopropylthio analogue . This enhances solubility in aqueous media, critical for oral bioavailability.
  • Furan vs.
  • Pyrazole vs.

Pharmacological and Physicochemical Implications

  • Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (~300 g/mol) compared to analogues (e.g., 388.4 g/mol in ) suggests better compliance with Lipinski’s rule of five, favoring drug-likeness.
  • Thermal Stability : While the target compound’s melting point is unreported, analogues like the chromen-2-yl derivative in exhibit high melting points (252–255°C), likely due to strong intermolecular hydrogen bonds .
  • Synthetic Accessibility : The methanesulfonamide group is straightforward to introduce via nucleophilic substitution or coupling reactions, as seen in and .

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Pyrazole Core Formation : React furan-2-carbaldehyde with hydrazine derivatives to generate the 4-(furan-2-yl)-1H-pyrazole intermediate.

Ethylamine Linker Introduction : Use nucleophilic substitution or reductive amination to attach the ethylamine chain to the pyrazole nitrogen.

Sulfonylation : Treat the intermediate with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonamide group.
Optimization Strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Use microwave-assisted synthesis to reduce reaction time and improve yields.
  • Purify intermediates via column chromatography with gradients (e.g., ethyl acetate/hexane) to minimize impurities .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : Confirm hydrogen (¹H) and carbon (¹³C) environments, focusing on pyrazole ring protons (~δ 7.5–8.5 ppm) and sulfonamide protons (~δ 3.0–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C₁₁H₁₃N₃O₃S: 283.07 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles to confirm stereoelectronic properties .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Methodological Answer: Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Test against kinases or sulfotransferases using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases).
  • Cellular Viability : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages via ELISA .
  • Dose-Response Curves : Generate IC₅₀ values using 3–5 logarithmic concentrations (e.g., 1 nM–100 µM).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer: SAR Strategy :

Modification Site Variants to Test Biological Endpoint
Furan substituentThiophene, pyrroleEnzymatic inhibition
Pyrazole substitutionMethyl, halogensCellular permeability
Sulfonamide groupTrifluoromethyl, arylMetabolic stability
Experimental Workflow :

Synthesize analogs via parallel chemistry.

Screen against primary and counter-targets to identify selectivity.

Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .

Q. What computational methods are effective in predicting pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • Lipophilicity (LogP): Target <3 for oral bioavailability.
    • Polar Surface Area (PSA) : <140 Ų for blood-brain barrier penetration.
    • CYP450 Inhibition : Screen for interactions with CYP3A4/2D6 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability .

Q. How should contradictory biological data (e.g., in vitro vs. in vivo efficacy) be resolved?

Methodological Answer: Root-Cause Analysis :

Factor Investigation Method
Metabolic instabilityLC-MS/MS stability in liver microsomes
Poor solubilityThermodynamic solubility assay (pH 1–7.4)
Off-target effectsProteome-wide profiling (e.g., KINOMEscan)
Case Study : If in vitro kinase inhibition does not translate to in vivo efficacy, evaluate plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies) .

Q. What strategies mitigate polymorphism risks during formulation development?

Methodological Answer:

  • Polymorph Screening : Use solvent evaporation (e.g., slurry method) to identify stable crystalline forms.
  • Excipient Compatibility : Test with mannitol, PVP, or HPMC via stress testing (40°C/75% RH for 4 weeks).
  • Co-Crystallization : Explore co-crystals with succinic acid or caffeine to enhance solubility and stability .

Q. Table 1: Physicochemical Properties

Property Value Method
Molecular Weight283.07 g/molHRMS
LogP2.1 (predicted)SwissADME
PSA89.2 ŲX-ray
Aqueous Solubility0.12 mg/mL (pH 7.4)Shake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.